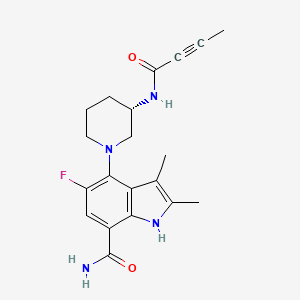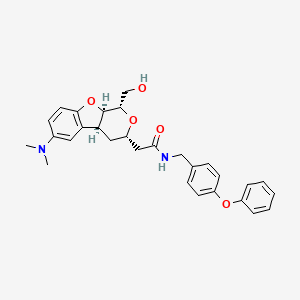
BTD
Übersicht
Beschreibung
2,1,3-Benzothiadiazol (BTD) ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen elektronischen Eigenschaften in verschiedenen wissenschaftlichen Bereichen große Aufmerksamkeit erregt hat. Es besteht aus einem Benzolring, der mit einem Thiadiazolring verschmolzen ist, was es zu einem elektronenarmen Molekül macht. Diese Eigenschaft macht this compound zu einem hervorragenden Kandidaten für Anwendungen in der organischen Elektronik, in photolumineszierenden Materialien und als Baustein für komplexere molekulare Systeme .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
BTD kann durch verschiedene Verfahren synthetisiert werden, wobei die Cyclisierung von o-Phenylendiamin mit schwefelhaltigen Reagenzien zu den gängigsten gehört. So kann beispielsweise die Reaktion von o-Phenylendiamin mit Schwefelmonochlorid (S2Cl2) in Gegenwart einer Base wie Pyridin this compound ergeben . Ein weiteres Verfahren beinhaltet die Verwendung von Thionylchlorid (SOCl2) und Natriumazid (NaN3) zur Cyclisierung .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound häufig mit skalierbaren Verfahren hergestellt, z. B. durch die Reaktion von o-Phenylendiamin mit Schwefeldichlorid (SCl2) unter kontrollierten Bedingungen. Dieses Verfahren wird aufgrund seiner hohen Ausbeute und der relativ niedrigen Kosten der Reagenzien bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BTD durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrobenzothiadiazol-Derivaten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Benzolring oder am Thiadiazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden häufig eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dihydrobenzothiadiazol-Derivate.
Substitution: Halogenierte und aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
BTD hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle, darunter Polymere und Dendrimere.
Medizin: Einige this compound-Derivate zeigen antibakterielle, antimykotische und antivirale Aktivität.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, beruht hauptsächlich auf seiner elektronenarmen Natur, die es ihm ermöglicht, an verschiedenen Elektronentransferprozessen teilzunehmen. In der organischen Elektronik wirkt this compound als Elektronenakzeptor und ermöglicht den Ladungstransport sowie die Verbesserung der Effizienz von Geräten wie OLEDs und Solarzellen . In biologischen Systemen können this compound-Derivate mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu ihrer Bioaktivität führt .
Wirkmechanismus
The mechanism by which BTD exerts its effects is primarily through its electron-deficient nature, which allows it to participate in various electron transfer processes. In organic electronics, this compound acts as an electron acceptor, facilitating charge transport and improving the efficiency of devices like OLEDs and solar cells . In biological systems, this compound derivatives can interact with specific molecular targets, such as enzymes or receptors, leading to their bioactivity .
Vergleich Mit ähnlichen Verbindungen
BTD wird oft mit anderen elektronenarmen Heterocyclen verglichen, z. B. mit:
Benzoxadiazol: Ähnlich in der Struktur, enthält jedoch ein Sauerstoffatom anstelle von Schwefel. This compound weist im Allgemeinen bessere Elektronenakzeptoreigenschaften auf.
Benzimidazol: Enthält ein Stickstoffatom anstelle von Schwefel. This compound wird aufgrund seiner überlegenen elektronischen Eigenschaften häufiger in optoelektronischen Anwendungen eingesetzt.
Die einzigartige Kombination aus elektronischen Eigenschaften und struktureller Vielseitigkeit von this compound macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen .
Eigenschaften
IUPAC Name |
N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADKMPRWFBOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is it significant in materials science?
A1: 2,1,3-Benzothiadiazole (this compound) is an electron-deficient building block used extensively in the development of organic semiconductors. Its significance lies in its ability to enhance electron mobility and contribute to desirable properties like strong intermolecular interactions and ambient stability. These characteristics make this compound-based materials suitable for applications in organic field-effect transistors (OFETs) [, , ].
Q2: How does the structure of this compound-based molecules influence their optical properties?
A2: The incorporation of electron-donating or electron-withdrawing substituents onto the this compound core can significantly impact the molecule's photophysical properties. For example, strong electron-donating groups enhance intramolecular charge transfer (ICT) character in the excited state, leading to solvatochromism, where the molecule's absorption and emission spectra shift depending on the solvent polarity [, , ].
Q3: Can you provide an example of how this compound derivatives are used in organic solar cell applications?
A3: Researchers have explored star-shaped molecules with a benzo[1,2-b:3,4-b′:5,6-b″]trithiophene (BTT) core and three arms containing this compound units for organic solar cells []. By varying the number of thiophene units linking the BTT core and the this compound arms, they demonstrated fine-tuning of the energy levels and overall device performance.
Q4: How does the planarity of this compound-based molecules affect their properties and potential applications?
A4: Planarity plays a crucial role in the self-assembly and charge transport properties of this compound-based materials. For example, a planar this compound-phenazine derivative exhibited a higher melting point, better crystallinity, and improved charge transport compared to its nonplanar counterpart, leading to enhanced performance in organic solar cells [].
Q5: How does the incorporation of trimethylsilyl (TMS) groups impact the properties of this compound derivatives?
A5: Introducing TMS groups to this compound derivatives significantly enhances their solubility and improves their resistance to evaporation [, ]. This modification is particularly beneficial for solution-processing techniques used in device fabrication.
Q6: How do researchers investigate the electronic structure of this compound-based thin films?
A6: Techniques like X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and ultraviolet photoelectron spectroscopy (UPS) are employed to analyze the growth mechanisms, molecular orientations, and electronic properties of this compound-based thin films [].
Q7: Can you elaborate on the use of this compound derivatives as fluorescence imaging probes?
A7: Fluorescent this compound derivatives are gaining popularity as bioimaging probes due to their favorable photophysical properties, including large Stokes shifts, high quantum yields, good stability, and biocompatibility []. They have been used to label various cellular components, such as nuclear DNA, mitochondria, and lipid droplets.
Q8: Are there any examples of this compound-based metal complexes in scientific literature?
A8: Yes, researchers have synthesized and studied diruthenium and triruthenium complexes bridged by this compound units []. These complexes displayed interesting redox properties and were investigated for their potential applications in areas such as catalysis and molecular electronics. Another study investigated a Ru-Ag coordination polymer derived from a Ru-BTD building block for its water-splitting capabilities [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










